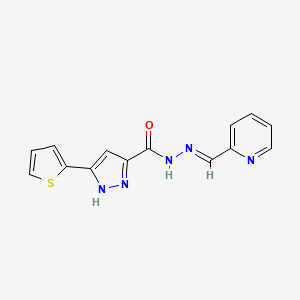

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 2-thienyl substituent at position 3 of the pyrazole ring and a 2-pyridinylmethylene hydrazide group. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including opioid receptor (δOR) modulation . Its structure combines aromatic heterocycles (thienyl and pyridinyl) that influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C14H11N5OS |

|---|---|

Molecular Weight |

297.34 g/mol |

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |

InChI Key |

CTTPBZZACZNCLF-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine or thiophene rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells. For instance, studies have shown that similar pyrazole derivatives can inhibit cell growth in lung cancer cell lines (A549), demonstrating their potential as anticancer agents .

- Case Studies : In one study, a series of substituted pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against various pathogens.

- Antibacterial Effects : Pyrazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other strains .

- Fungal Inhibition : Some studies indicate that pyrazole derivatives can also inhibit fungal growth, making them candidates for antifungal drug development .

Pharmacological Research

The pharmacological profile of this compound is under investigation for several therapeutic applications:

- Potential as an Anti-inflammatory Agent : Preliminary studies suggest that certain pyrazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

- Neuroprotective Effects : Emerging research indicates possible neuroprotective effects, warranting further exploration into its use for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole-carbohydrazides is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Rich vs. Electron-Deficient Groups : The target compound's pyridinyl group (moderately electron-withdrawing) contrasts with halogenated benzylidenes (strongly electron-withdrawing in ), affecting electronic distribution and reactivity.

- Lipophilicity : Bromo/fluoro (logP ~3.5) and methyl groups (logP ~2.8) increase lipophilicity compared to the target compound (estimated logP ~2.2).

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit better aqueous solubility due to polar groups.

Table 2: Bioactivity Comparison

Key Findings :

- δOR Activity: The target compound's δOR activity is linked to its pyridinyl-thienyl scaffold, though analogs with hydroxy-methoxybenzylidene (e.g., ) show higher potency. None of the tested analogs surpassed the original hit compound in δOR activation .

- Antimicrobial Effects : Chlorothienyl derivatives (e.g., ) exhibit marked activity against Gram-positive bacteria, likely due to enhanced membrane disruption from chlorine.

- Anticancer Potential: tert-Butyl and chlorophenyl substituents (e.g., ) correlate with apoptosis induction in lung cancer cells, suggesting substituent-driven cytotoxicity.

Biological Activity

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C14H11N5OS

- CAS Number : 1299484-15-3

This pyrazole derivative features a pyridine and thienyl moiety, contributing to its biological properties.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspases and modulation of apoptotic markers.

-

IC50 Values :

- MCF-7: IC50 = 1.88 µM

- A549: IC50 = 2.12 µM

These values indicate potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.88 |

| A549 | 2.12 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains.

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: MIC = 32 µg/mL

- E. coli: MIC = 64 µg/mL

These results indicate that the compound possesses significant antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects.

- In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Potential Applications : This suggests its utility in treating inflammatory diseases .

Case Studies

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

- Study on Cancer Cell Lines : A research team synthesized various pyrazole derivatives, including this compound, and screened them against multiple cancer cell lines. The results indicated that this compound exhibited one of the lowest IC50 values among the tested derivatives, highlighting its potential as an effective anticancer agent .

- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of pyrazole derivatives, where this compound was found to outperform several standard antibiotics against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.